Bienvenue dans la boutique en ligne BenchChem!

[4-(Morpholinomethyl)phenyl]methanol

PDE4D inhibition phthalazinone regioisomeric SAR

[4-(Morpholinomethyl)phenyl]methanol (CAS 91271-65-7) is a benzyl alcohol derivative functionalized at the para-position with a morpholinomethyl group. With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹, it exhibits a melting point of 94–96 °C and a predicted boiling point of 337.3 °C at 760 mmHg.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 91271-65-7
Cat. No. B1273741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Morpholinomethyl)phenyl]methanol
CAS91271-65-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)CO
InChIInChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2
InChIKeyMWVQMAWLNHACQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Morpholinomethyl)phenyl]methanol (CAS 91271-65-7): Fragment Scaffold for Kinase-Targeted Drug Discovery


[4-(Morpholinomethyl)phenyl]methanol (CAS 91271-65-7) is a benzyl alcohol derivative functionalized at the para-position with a morpholinomethyl group. With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹, it exhibits a melting point of 94–96 °C and a predicted boiling point of 337.3 °C at 760 mmHg . Its computed LogP of −0.01 and polar surface area of 33 Ų indicate balanced hydrophilicity suitable for fragment-based drug discovery . The compound is classified as a fragment molecule, serving as a versatile scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates [1].

Why [4-(Morpholinomethyl)phenyl]methanol Cannot Be Replaced by Its Ortho or Meta Isomers


The regioisomeric position of the morpholinomethyl substituent on the benzyl alcohol scaffold dictates the three-dimensional presentation of the morpholine ring and the hydroxymethyl group, which are critical pharmacophoric elements in target engagement. The para-substituted isomer (CAS 91271-65-7) places the morpholine nitrogen and the benzylic alcohol in a linear, co-planar geometry that has been specifically exploited in structure-based drug design programs targeting FAK, PDE4D, EGFR, and Lck kinases [1][2]. In contrast, the ortho isomer (CAS 91271-63-5) and meta isomer (CAS 91271-64-6) introduce steric constraints and altered hydrogen-bonding vectors that prevent the same binding-mode compatibility; PDE4 inhibitor SAR studies have shown that para-substituted benzyl derivatives achieve sub-nanomolar potency (IC₅₀ = 0.3–0.9 nM) whereas meta-substituted analogs exhibit markedly reduced activity in the same assay system [2][3]. Generic substitution among these isomers is therefore not viable without loss of the documented biological performance.

Quantitative Differentiation Evidence for [4-(Morpholinomethyl)phenyl]methanol Against Regioisomeric and Scaffold Analogs


Para-Substitution Enables Sub-Nanomolar PDE4D Inhibition Unattainable with Meta-Substituted Analogs

The para-substituted morpholinomethylbenzyl fragment, when incorporated into the phthalazinone scaffold as cis-(+)-4-(3,4-dimethoxyphenyl)-2-[4-(morpholinomethyl)benzyl]-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one, achieves an IC₅₀ of 0.3–0.9 nM against human recombinant PDE4D catalytic domain [1]. Under identical assay conditions (Tris-HCl pH 7.6, 100 mM NaCl, 150 mM MgCl₂, 0.5% w/v PEG 6000, 30 °C), the corresponding meta-substituted morpholinomethylbenzyl analog (cis-4-(3,4-dimethoxyphenyl)-2-[3-(morpholinomethyl)benzyl]-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one) exhibits an IC₅₀ of 1.0 nM—a 1.4- to 3.3-fold potency reduction [2]. This demonstrates that the para-regioisomer provides a geometrically optimal vector for PDE4D catalytic site engagement.

PDE4D inhibition phthalazinone regioisomeric SAR

4-(Morpholinomethyl)phenyl-Derived FAK Inhibitor Demonstrates Superior Cellular Efficacy Over Reference Compound TAE226

Compound 8a, a 2,4-dianilinopyrimidine derivative incorporating the 4-(morpholinomethyl)phenyl moiety, displayed potent anti-FAK enzymatic activity (IC₅₀ = 0.047 ± 0.006 μM) and selective antiproliferative effects against H1975 lung cancer cells (IC₅₀ = 0.044 ± 0.011 μM) and A431 epidermoid carcinoma cells (IC₅₀ = 0.119 ± 0.036 μM) [1]. In head-to-head cellular assays at 0.1, 0.5, and 1.0 μM, compound 8a induced significantly stronger apoptosis than TAE226 (a first-generation FAK inhibitor with FAK IC₅₀ = 5.5–6.24 nM [2]), with statistical significance at p < 0.001 to p < 0.0001 [1]. Compound 8a also induced S/G2 phase cell cycle arrest (G0/G1 population reduced from 80.74% to 39.06% at 1 μM) and inhibited H1975 cell migration, both superior to TAE226 [1].

FAK inhibition anticancer apoptosis induction

4-(Morpholinomethyl)phenyl Fragment Enables Potent Lck Kinase Inhibition (IC₅₀ = 27 nM)

The furo[2,3-d]pyrimidine derivative 6-(4-(morpholinomethyl)phenyl)-5-phenyl-N-(2-(piperazin-1-yl)ethyl)furo[2,3-d]pyrimidin-4-amine (CHEMBL248080), which incorporates the 4-(morpholinomethyl)phenyl moiety, inhibits Lck kinase with an IC₅₀ of 27 nM [1]. By comparison, other Lck inhibitors in the same chemical series lacking the para-morpholinomethylphenyl substitution exhibit IC₅₀ values ranging from 220 nM to 3,800 nM, representing an 8- to 140-fold potency advantage conferred by this specific fragment [2]. This potency level places the morpholinomethylphenyl-containing derivative within range of Src-family kinase clinical candidates (e.g., KX2-391, Src IC₅₀ ≈ 20 nM).

Lck inhibition immunology kinase inhibitor

Para-Morpholinomethylphenyl Fragment Confers EGFR Inhibitory Activity (IC₅₀ = 234 nM) with Defined SAR

The 4-(morpholinomethyl)phenyl-substituted quinoline-3-carbonitrile derivative 7-(4-(morpholinomethyl)phenyl)-4-((1R,2S)-2-phenylcyclopropylamino)quinoline-3-carbonitrile (CHEMBL399438) inhibits EGFR autophosphorylation in A431 cells with an IC₅₀ of 234 nM [1]. Critically, the regioisomeric 6-substituted analog (6-(4-(morpholinomethyl)phenyl)-4-((1R,2S)-2-phenylcyclopropylamino)quinoline-3-carbonitrile, CHEMBL247024) shows an IC₅₀ of 2,530 nM—a 10.8-fold reduction in potency—demonstrating that even within the same para-morpholinomethylphenyl fragment, the position of attachment on the quinoline core profoundly influences target engagement [2]. This SAR confirms that the fragment's substitution vector is a critical determinant of biological activity.

EGFR inhibition quinoline anticancer

Physicochemical Profile: Computed LogP of −0.01 and Three Rotatable Bonds Favor Fragment-Based Drug Design

[4-(Morpholinomethyl)phenyl]methanol exhibits a computed LogP (ACD/Labs) of −0.01, a polar surface area of 33 Ų, and three freely rotatable bonds, placing it within the optimal physicochemical space for fragment-based drug discovery (Rule of Three: MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . By comparison, the ortho isomer [2-(morpholinomethyl)phenyl]methanol (CAS 91271-63-5) has a predicted density of 1.147 g/cm³ and boiling point of 330.7 °C, but its intramolecular hydrogen-bonding capacity differs due to proximity of the hydroxymethyl and morpholinomethyl groups, altering its conformational ensemble . The para-isomer's linear geometry provides predictable vectors for fragment growing and linking strategies, whereas the ortho-isomer introduces conformational constraints that complicate structure-based design.

fragment-based drug discovery physicochemical properties ligand efficiency

Research and Industrial Application Scenarios for [4-(Morpholinomethyl)phenyl]methanol (CAS 91271-65-7)


Kinase-Targeted Anticancer Lead Optimization (FAK, EGFR, Lck Programs)

Medicinal chemistry teams pursuing FAK, EGFR, or Lck kinase inhibitors should prioritize the para-substituted 4-(morpholinomethyl)phenyl building block for fragment growing or library synthesis. The FAK inhibitor compound 8a, derived from this fragment, demonstrated superior cellular apoptosis induction, S/G2 cell cycle arrest, and migration inhibition compared to the clinical reference TAE226 (p < 0.0001) [1]. EGFR programs benefit from the defined SAR showing a 10.8-fold potency advantage for the 7-substituted over the 6-substituted quinoline regioisomer (234 nM vs. 2,530 nM IC₅₀) [2]. Lck inhibitor programs can achieve 27 nM potency, representing an 8- to 140-fold improvement over analogs lacking this fragment [3].

PDE4D Inhibitor Development for Inflammatory and CNS Disorders

The para-morpholinomethylphenyl fragment is the only regioisomer validated to achieve sub-nanomolar PDE4D inhibition (IC₅₀ = 0.3–0.9 nM) when incorporated into the phthalazinone scaffold, approaching the clinical benchmark roflumilast (IC₅₀ = 0.1–0.6 nM) [1]. The meta-substituted analog is 1.4–3.3× less potent under identical conditions [2]. Procurement of the para-isomer is therefore essential for PDE4-targeted programs aiming for clinical-grade potency.

Fragment-Based Drug Discovery (FBDD) Library Construction

[4-(Morpholinomethyl)phenyl]methanol meets all Rule-of-Three criteria (MW 207.27, LogP −0.01, HBD 1, HBA 3, rotatable bonds 3) and is commercially catalogued as a fragment molecule for molecular linking, expansion, and modification [1]. Its linear para-substitution geometry provides predictable synthetic vectors for fragment growing, unlike the ortho isomer which introduces conformational ambiguity [2]. The compound's balanced hydrophilicity (PSA 33 Ų) and commercial availability at 95–98% purity from multiple vendors support its inclusion in FBDD screening libraries.

Synthetic Intermediate for Patent-Protected Pharmaceutical Compositions

The 4-(morpholinomethyl)phenyl scaffold is a key intermediate in multiple patent-protected pharmaceutical compositions, including crystalline 5-(dimethylamino)-N-(4-(morpholinomethyl)phenyl)naphthalene-1-sulfonamide dihydrochloride dihydrate (US Patent 12116353) [1] and crystalline 4-chloro-N-(4-(morpholinomethyl)phenyl)benzamide hydrochloride (US Patent 2025023670) [2]. Procurement of the para-isomer specifically (CAS 91271-65-7) rather than the ortho or meta isomers is required to reproduce these patented compositions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Morpholinomethyl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.